Methyl 2-methyl-3-oxoheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-8(10)7(2)9(11)12-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYHSLZZCNJJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Methyl 3 Oxoheptanoate and Its Analogs
Chemical Synthesis Strategies
Claisen Condensation and Related Mechanistic Investigations
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction utilized for the synthesis of β-keto esters. organic-chemistry.orgwikipedia.org This base-promoted reaction involves the condensation of two ester molecules, where one must possess an α-hydrogen to be enolizable. wikipedia.orgjove.com The process is initiated by a strong base, typically a sodium alkoxide, which deprotonates the α-carbon of one ester molecule to form a resonance-stabilized enolate ion. jove.combyjus.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. jove.com The subsequent elimination of an alkoxide group from the tetrahedral intermediate leads to the formation of the β-keto ester. jove.comchemistrysteps.com
A crucial aspect of the Claisen condensation is the choice of base. To avoid transesterification, the alkoxide base used should correspond to the alcohol portion of the ester. jove.comchemistrysteps.com The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a more acidic α-hydrogen (pKa ≈ 11) than the starting ester. wikipedia.orgmasterorganicchemistry.com An acidic workup is then required to neutralize the enolate and isolate the final product. wikipedia.orgchemistrysteps.com
Mechanism of the Claisen Condensation:
Enolate Formation: A strong base removes an α-proton from an ester molecule, creating a nucleophilic enolate ion. jove.com
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule. jove.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Alkoxide Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. jove.comchemistrysteps.com
Deprotonation: The resulting β-keto ester is deprotonated by the alkoxide base, driving the equilibrium of the reaction. wikipedia.orgmasterorganicchemistry.com
Protonation: An acidic workup protonates the enolate to yield the final β-keto ester. wikipedia.org
Variations of this reaction, such as the "crossed" Claisen condensation between two different esters, can be synthetically useful, particularly when one ester partner lacks enolizable α-hydrogens. organic-chemistry.orgmasterorganicchemistry.com The intramolecular version of this reaction is known as the Dieckmann Condensation, which is effective for forming five- or six-membered cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com
Carbon-Carbon Bond Forming Reactions: α-Alkylation and Acylation Approaches
The α-position of β-keto esters is highly activated, making it amenable to a variety of carbon-carbon bond-forming reactions, most notably α-alkylation and acylation.
α-Alkylation: The acetoacetic ester synthesis is a classic example of α-alkylation, providing a route to substituted ketones. jove.com This method involves the deprotonation of the α-carbon of a β-keto ester with a suitable base to form a doubly stabilized enolate ion. jove.com This nucleophilic enolate then readily reacts with an alkyl halide via an SN2 mechanism to introduce an alkyl group at the α-position. jove.com This process can be repeated to introduce a second alkyl group. jove.com Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester yield a ketone. jove.comaklectures.com
| Step | Description |
| Deprotonation | An alkoxide base removes the acidic α-proton to form a nucleophilic enolate. |
| Alkylation | The enolate attacks an alkyl halide in an SN2 reaction, forming a new C-C bond. |
| Hydrolysis | The ester is hydrolyzed to a β-keto acid, typically under acidic or basic conditions. |
| Decarboxylation | The β-keto acid is heated to induce decarboxylation, yielding the final ketone product. |
Acylation: C-acylation of β-keto esters provides access to β-dicarbonyl compounds. This can be achieved by reacting the enolate of a β-keto ester with an acylating agent such as an acid chloride or anhydride. organic-chemistry.org More recent methods have expanded the scope of acylating agents. For instance, the C-acylation of ketene silyl acetals with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), can produce thermodynamically unfavorable α,α-dialkylated β-keto esters in good yields. organic-chemistry.org Another approach involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors in a decarboxylative Claisen condensation. organic-chemistry.org Thioesters can also be acylated using N-acylbenzotriazoles in the presence of MgBr2·OEt2 to yield β-keto thioesters. organic-chemistry.org
Synthesis of Structured Analogs (e.g., Methyl 2-methyl-3-oxohexanoate, Methyl 3-oxoheptanoate)
The synthesis of analogs of Methyl 2-methyl-3-oxoheptanoate can be accomplished using the general strategies outlined above.
Methyl 2-methyl-3-oxohexanoate: This compound can be synthesized via a crossed Claisen condensation between methyl propanoate and methyl butyrate. Alternatively, α-methylation of methyl 3-oxohexanoate (B1246410) would also yield the desired product.
Methyl 3-oxoheptanoate: The synthesis of methyl 3-oxoheptanoate can be achieved through a Claisen condensation of methyl pentanoate. Another route involves the retro-Claisen condensation of α-nitrocycloheptanone, followed by a Nef reaction. tandfonline.com
| Compound | Synthetic Precursors | Reaction Type |
| Methyl 2-methyl-3-oxohexanoate | Methyl propanoate and methyl butyrate | Crossed Claisen Condensation |
| Methyl 2-methyl-3-oxohexanoate | Methyl 3-oxohexanoate and a methylating agent | α-Alkylation |
| Methyl 3-oxoheptanoate | Methyl pentanoate | Claisen Condensation |
| Methyl 3-oxoheptanoate | α-Nitrocycloheptanone | Retro-Claisen/Nef Reaction |
Stereoselective and Asymmetric Synthesis
The presence of a stereocenter at the α-position of compounds like this compound necessitates the development of stereoselective synthetic methods.
Enantioselective Preparation of Chiral β-Keto Esters
The enantioselective synthesis of chiral β-keto esters is a significant area of research, with numerous methods developed to control the stereochemistry at the α-carbon. acs.org Organocatalysis has emerged as a powerful tool for these transformations. acs.org
One prominent strategy is the enantioselective amination of β-keto esters. For example, chiral calcium phosphate catalysts derived from (S)-BINOL have been shown to effectively catalyze the amination of β-keto esters, producing chiral α-amino-β-keto ester derivatives with high enantioselectivities (up to 99%) and yields. researcher.life This method is notable for its low catalyst loading and high efficiency. researcher.life
Lipases have also been employed in the preparation of chiral β-keto esters through lipase-catalyzed transesterification. google.com This biocatalytic approach offers mild, solvent-free conditions and can be combined with the kinetic resolution of secondary alcohols to directly produce optically active β-keto esters. google.com
Furthermore, enantioselective fluorination of β-keto esters has been achieved using phase-transfer catalysis with chiral quaternary ammonium salts derived from cinchonine. mdpi.com
Diastereoselective Transformations and Control of Stereogenic Centers
When a β-keto ester already contains a stereocenter, subsequent reactions must be controlled to achieve the desired diastereomer. Diastereoselective reduction of α-substituted β-keto esters to the corresponding β-hydroxy esters is a well-studied transformation. The stereochemical outcome of these reductions can often be controlled by the choice of reagents.
For instance, the use of chelating Lewis acids like titanium tetrachloride (TiCl4) in combination with a reducing agent such as a pyridine-borane complex can lead to high syn-selectivity (up to 99% dr). researchgate.net Conversely, non-chelating Lewis acids like cerium trichloride (CeCl3) with sterically hindered reducing agents like lithium triethylborohydride tend to favor the anti-isomer. researchgate.net This control is attributed to the formation of different chelated intermediates that direct the hydride attack from a specific face of the carbonyl group.
The development of hybrid catalytic systems, such as those combining palladium and ruthenium complexes, has also been shown to be effective in the asymmetric dehydrative allylation of β-keto esters, allowing for a high degree of both diastereo- and enantioselectivity under nearly neutral conditions, which helps to prevent racemization of the product. researchgate.net
Challenges and Innovations in Racemization Prevention
A significant hurdle in the synthesis of chiral α-alkyl-β-keto esters is the propensity for racemization at the α-carbon. The acidic nature of the α-proton makes this position susceptible to enolization under both acidic and basic conditions, which can lead to a loss of stereochemical integrity.
Challenges:
The primary challenge stems from the facile keto-enol tautomerism inherent to β-keto esters. In the presence of acidic or basic catalysts, the chiral α-carbon can be deprotonated to form a planar enol or enolate intermediate, which upon reprotonation can yield a racemic mixture. Studies have shown that while optically active α-alkyl-β-keto esters are surprisingly stable under neutral or slightly acidic conditions, they racemize rapidly in the presence of a base. This sensitivity to reaction conditions complicates purification and handling, and can significantly diminish the enantiomeric excess of the final product.
Innovations:
To counter these challenges, several innovative strategies have been developed:
Strict pH Control: Maintaining a neutral or slightly acidic environment throughout the synthesis and purification process is paramount. This minimizes the rate of enolization and subsequent racemization.
Use of Mild Reaction Conditions: The development of catalytic systems that operate under nearly neutral conditions has been a significant breakthrough. For instance, certain palladium-catalyzed reactions have been shown to proceed without epimerization.
Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid racemization of the starting material with a stereoselective reaction. In the context of α-branched β-keto esters, a racemic mixture can be subjected to a chiral catalyst that selectively converts one enantiomer to the desired product. The continuous racemization of the remaining starting material allows for a theoretical yield of 100% of a single enantiomer of the product. Ketoreductases are often employed in the DKR of α-alkyl-β-keto esters to produce chiral β-hydroxy esters.
| Challenge | Innovative Solution | Key Principle |
| Facile enolization leading to racemization | Strict pH control (neutral or slightly acidic) | Minimize the rate of proton removal from the α-carbon. |
| Harsh reaction conditions promoting epimerization | Development of catalysts for neutral conditions | Avoid the presence of strong acids or bases that catalyze enolization. |
| Resolution of racemic mixtures | Dynamic Kinetic Resolution (DKR) | Couple in situ racemization of the substrate with a stereoselective reaction to obtain a single product enantiomer. |
Biocatalytic and Chemoenzymatic Synthesis
The demand for enantiomerically pure compounds has driven the development of biocatalytic and chemoenzymatic approaches. These methods leverage the high selectivity of enzymes to achieve stereochemical control that is often challenging to attain with traditional chemical methods.
Enzyme-Catalyzed Routes: Thiolases, Ketoreductases, and Aminotransferases
A variety of enzymes have been explored for the synthesis of chiral building blocks, including those relevant to this compound and its analogs.
Thiolases: These enzymes are crucial in biological pathways for carbon-carbon bond formation via a Claisen condensation mechanism. Biosynthetic thiolases catalyze the condensation of two acyl-CoA molecules, which is a key step in the formation of β-ketoacyl-CoA, a direct precursor to β-keto esters. By selecting or engineering thiolases with specific substrate specificities, it is possible to control the chain length and branching of the resulting molecule. For example, some thiolases exhibit a preference for propionyl-CoA over acetyl-CoA as the extender unit, leading to the formation of α-methyl branched products.
Ketoreductases (KREDs): KREDs are widely used for the stereoselective reduction of ketones to chiral alcohols. In the context of α-branched β-keto esters, KREDs are instrumental in dynamic kinetic resolution processes. A racemic mixture of the β-keto ester can be reduced by a KRED that exhibits high stereoselectivity, yielding a chiral β-hydroxy ester with two adjacent stereocenters. The stereochemical outcome is dictated by the specific KRED used, with different enzymes capable of producing different diastereomers.
Aminotransferases (ATAs): While primarily used for the synthesis of chiral amines from ketones, the principles of their application can be extended to the synthesis of related chiral compounds. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high enantioselectivity. This technology has been successfully applied in the pharmaceutical industry and demonstrates the potential for creating chiral centers adjacent to a carbonyl group.
| Enzyme Class | Catalytic Function | Relevance to α-Branched β-Keto Esters |
| Thiolases | Catalyze Claisen condensation of acyl-CoA units | Formation of the α-branched β-ketoacyl-CoA backbone. |
| Ketoreductases (KREDs) | Stereoselective reduction of ketones to alcohols | Dynamic kinetic resolution of racemic α-branched β-keto esters to chiral β-hydroxy esters. |
| Aminotransferases (ATAs) | Stereoselective synthesis of chiral amines from ketones | Demonstrates potential for creating chiral centers at the α-position to a carbonyl group. |
Engineering of Biocatalytic Pathways for α-Branched Structures
Metabolic engineering and synthetic biology offer powerful tools for the de novo synthesis of complex molecules like this compound in microbial hosts. This involves the design and construction of novel biocatalytic pathways by combining enzymes from different organisms.
A key strategy involves the utilization of thiolase-based pathways. For instance, researchers have successfully engineered synthetic pathways in Escherichia coli for the production of α-methyl-branched acids. This was achieved by identifying and characterizing a thiolase-ketoreductase pair from the roundworm Ascaris suum that demonstrates selectivity for forming products with an α-methyl branch using a propionyl-CoA extender unit. The ketoreductase in this system was found to be a key driver for selectivity, favoring the formation of α-branched products.
Such engineered pathways can be further optimized by:
Protein Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes like thiolases and ketoreductases through directed evolution or rational design.
Flux Optimization: Balancing the expression levels of pathway enzymes to maximize the flow of metabolites towards the desired product and minimize the formation of byproducts.
Host Engineering: Modifying the central metabolism of the host organism to increase the supply of necessary precursors, such as propionyl-CoA.
Comparative Analysis of Biocatalytic and Chemical Stereocontrol
Both biocatalytic and chemical methods offer distinct advantages and disadvantages in achieving stereocontrol in the synthesis of α-branched structures.
Biocatalytic Stereocontrol:
Advantages:
High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, leading to products with very high enantiomeric excess.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions of temperature and pH, which can prevent racemization and degradation of sensitive molecules.
Environmental Sustainability: Biocatalysis is generally considered a "green" technology due to the use of renewable resources and the reduction of hazardous waste.
Disadvantages:
Substrate Scope: Native enzymes may have a limited substrate scope, requiring protein engineering to accept non-natural substrates.
Process Development: The development and optimization of a biocatalytic process can be time-consuming and may require specialized expertise in molecular biology and fermentation.
Enzyme Stability: Enzymes can be sensitive to process conditions such as temperature, pH, and organic solvents.
Chemical Stereocontrol:
Advantages:
Broad Substrate Scope: Chemical catalysts can often be applied to a wider range of substrates with predictable outcomes.
Well-Established Methodologies: A vast arsenal of chemical methods for asymmetric synthesis is available, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents.
Scalability: Chemical processes are often more straightforward to scale up.
Disadvantages:
Harsh Conditions: Many chemical reactions require harsh conditions, such as the use of strong acids or bases, high temperatures, and anhydrous solvents, which can lead to racemization.
Environmental Concerns: Chemical synthesis can generate significant amounts of hazardous waste and may rely on catalysts derived from precious metals.
Selectivity Challenges: Achieving high levels of stereoselectivity can be challenging and may require multi-step synthetic sequences.
| Feature | Biocatalytic Stereocontrol | Chemical Stereocontrol |
| Selectivity | Typically very high (chemo-, regio-, stereo-) | Can be high, but often requires more optimization |
| Reaction Conditions | Mild (aqueous, ambient temp/pH) | Often harsh (organic solvents, extreme temp/pH) |
| Substrate Scope | Can be narrow for native enzymes | Generally broader and more predictable |
| Environmental Impact | Generally lower ("greener") | Can be higher (waste, metal catalysts) |
| Development Time | Can be longer (enzyme screening/engineering) | Often shorter for established reactions |
Elucidation of Reaction Mechanisms and Chemical Transformations of Methyl 2 Methyl 3 Oxoheptanoate
Fundamental Reaction Pathways
The reactivity of Methyl 2-methyl-3-oxoheptanoate is governed by the interplay between its two carbonyl centers, the potential for tautomerism, and the susceptibility of its functional groups to oxidation, reduction, and substitution.
The structure of this compound features two distinct carbonyl groups: a ketone at the C3 position and an ester at the C1 position. Both carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon atom. khanacademy.org However, their reactivity towards nucleophiles is not identical.
The ketone carbonyl at C3 is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl at C1. This difference in reactivity stems from the electronic effect of the substituent attached to the carbonyl carbon. The ester's methoxy (B1213986) group (-OCH₃) can donate electron density to the carbonyl carbon through resonance, which partially alleviates its positive charge and makes it less electrophilic. In contrast, the alkyl groups (methyl and butyl) attached to the ketone carbonyl offer only weak inductive electron donation. openstax.org
Consequently, nucleophilic addition reactions will preferentially occur at the C3 ketone. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will attack the ketone, while the ester group may remain unaffected under controlled conditions. pressbooks.pub
| Carbonyl Center | Position | Description | Relative Electrophilicity | Reason |
| Ketone | C3 | Part of the 3-oxoheptanoyl chain | High | Less electron donation from adjacent alkyl groups. |
| Ester | C1 | Methyl ester group | Moderate | Electron donation via resonance from the ester oxygen atom reduces electrophilicity. openstax.org |
Like other compounds with a hydrogen atom on a carbon alpha to a carbonyl group, this compound can exist as a constitutional isomer known as an enol. masterorganicchemistry.com This equilibrium between the keto and enol forms is called tautomerism. The hydrogen atom at the C2 position is acidic because the resulting conjugate base, an enolate, is stabilized by resonance. The negative charge is delocalized across the α-carbon and the oxygen atoms of both the ketone and the ester carbonyls.
This tautomerization can be catalyzed by either acid or base. libretexts.orglibretexts.org
Base-catalyzed: A base removes the α-hydrogen at C2 to form a resonance-stabilized enolate.
Acid-catalyzed: The ketone carbonyl at C3 is protonated, increasing the acidity of the α-hydrogen and facilitating its removal by a weak base (like the solvent) to form the enol. youtube.com
The keto form is generally more stable and predominates in simple ketones, but for β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov The formation of the enol or enolate is crucial as it transforms the reactivity of the molecule. The electrophilic α-carbon of the keto form becomes a nucleophilic center in the enol/enolate form, allowing it to participate in reactions such as alkylation and acylation at the C2 position.
| Tautomer | Key Structural Feature | Dominant Reactivity at C2 |
| Keto Form | C=O at C3, C-H at C2 | Electrophilic (due to induction from carbonyls) |
| Enol Form | C=C double bond between C2-C3, O-H at C3 | Nucleophilic (due to electron-rich C=C bond) |
| Enolate Form | C=C double bond, O⁻ at C3 | Strongly Nucleophilic |
The ketone functional group at the C3 position can undergo both oxidation and reduction, leading to different products.
Reduction: The keto group is readily reduced to a secondary alcohol. This transformation can be achieved with high selectivity using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone without affecting the less reactive ester group. The product of this reaction would be methyl 2-methyl-3-hydroxyheptanoate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester, yielding a diol (2-methylheptane-1,3-diol).
Oxidation: The oxidation of the keto moiety is less straightforward as ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. Strong oxidizing agents under harsh conditions, such as hot, concentrated nitric acid or potassium permanganate, can lead to the cleavage of the C2-C3 bond, resulting in the formation of carboxylic acids. For instance, such a cleavage could potentially yield pentanoic acid and 2-oxopropanoic acid derivatives.
The ester functional group at C1 can undergo nucleophilic acyl substitution, where the methoxy group (-OCH₃) is replaced by another nucleophile. masterorganicchemistry.comkhanacademy.org These reactions typically proceed via a two-step addition-elimination mechanism involving a tetrahedral intermediate. openstax.org Compared to reactions at the more reactive ketone center, nucleophilic acyl substitution often requires more forcing conditions, such as heat or catalysis.
Common transformations include:
Saponification (Base-Promoted Hydrolysis): Heating with an aqueous base, such as sodium hydroxide (B78521) (NaOH), will hydrolyze the ester to a carboxylate salt. Subsequent acidification yields the corresponding β-keto acid, 2-methyl-3-oxoheptanoic acid.
Transesterification: Reaction with an excess of another alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl group. For example, reacting with ethanol (B145695) would yield ethyl 2-methyl-3-oxoheptanoate. pressbooks.pub
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can form the corresponding amide, although this reaction can be slow and may require elevated temperatures.
| Reaction | Reagent | Product | Mechanism |
| Saponification | NaOH, H₂O, then H₃O⁺ | 2-methyl-3-oxoheptanoic acid | Nucleophilic Acyl Substitution pressbooks.pub |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst | R' 2-methyl-3-oxoheptanoate | Nucleophilic Acyl Substitution pressbooks.pub |
| Reduction | LiAlH₄, then H₃O⁺ | 2-methylheptane-1,3-diol | Nucleophilic Acyl Substitution followed by reduction |
Stereochemical Implications in Transformations
The presence of a chiral center at the C2 position introduces significant stereochemical considerations into the reactions of this compound.
Regioselectivity: As discussed previously, the inherent difference in reactivity between the ketone and ester carbonyls leads to excellent regioselectivity in many reactions. Nucleophiles will almost always attack the C3 ketone preferentially over the C1 ester carbonyl. rsc.org Similarly, the formation of an enolate will occur by deprotonation at the C2 position, as this is the only α-carbon flanked by two carbonyl groups, making its proton the most acidic.
Diastereoselectivity: The existing stereocenter at C2 exerts a directing influence on reactions occurring at the adjacent C3 carbonyl. When a nucleophile attacks the prochiral ketone at C3, it can approach from two different faces, potentially leading to two different diastereomeric alcohol products. Due to steric hindrance from the methyl group at C2 and the butyl group at the other side of the ketone, one face of the carbonyl plane will be more accessible than the other. This preference leads to the formation of one diastereomer in excess of the other. The stereochemical outcome can often be predicted using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic properties of the substituents on the adjacent chiral center. This diastereoselectivity is a critical consideration in the synthesis of complex molecules where controlling stereochemistry is essential. ubc.ca
Advanced Mechanistic Studies
The enolate of this compound is a key intermediate in many of its chemical transformations. The formation and subsequent reactions of this enolate are governed by proton transfer phenomena. Enolates are generated by the removal of an α-proton, a process facilitated by a base. masterorganicchemistry.com The acidity of this proton is enhanced by the presence of the two carbonyl groups, making β-keto esters like this compound readily enolizable. rsc.org
The stereochemistry of the final product upon protonation of the enolate is a critical aspect of these reactions. acs.org Kinetic protonation of an enol or enolate can lead to different stereoisomers depending on the direction of proton delivery. acs.org The study of transesterification and proton exchange reactions between acetate (B1210297) enolates and alcohols in the gas phase has revealed that these processes can occur within a single collision event. nih.gov This is conceptualized as an endothermic proton transfer, followed by an alkoxide exchange and then an exothermic proton transfer. nih.gov
In palladium-catalyzed reactions of allyl β-keto esters, the formation of a palladium enolate is a crucial step. nih.gov Subsequent protonation of this enolate by a proton source, such as formic acid, leads to the formation of the corresponding ketone. nih.gov The efficiency and selectivity of this proton transfer step are influenced by the reaction conditions and the nature of the palladium catalyst.
The table below outlines key aspects of proton transfer in the context of β-keto ester enolate chemistry.
| Phenomenon | Description | Significance | Reference |
| Enolate Formation | Removal of the α-proton by a base to form a resonance-stabilized enolate. | A prerequisite for many reactions of β-keto esters. | masterorganicchemistry.com |
| Kinetic Protonation | The stereochemical outcome of the reaction is determined by the trajectory of the proton addition to the enolate. | Controls the formation of specific stereoisomers. | acs.org |
| Gas-Phase Proton Exchange | Proton transfer and alkoxide exchange can occur in a single collision between an enolate and an alcohol. | Provides insight into the fundamental mechanism of transesterification. | nih.gov |
| Protonolysis of Palladium Enolates | A palladium enolate intermediate is protonated to yield the final ketone product. | A key step in certain palladium-catalyzed transformations. | nih.gov |
Intramolecular hydrogen bonding can play a significant role in the reactivity and stereochemistry of reactions involving β-keto esters. In the enol form of this compound, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction can influence the molecule's conformation and reactivity.
Studies on other β-dicarbonyl compounds have shown that intramolecular hydrogen bonds can pre-organize the substrate for a specific reaction pathway, thereby enhancing reactivity and controlling stereoselectivity. nih.gov For instance, in some catalytic processes, an intramolecular hydrogen bond can activate a substrate by making a functional group more electrophilic or by facilitating a deprotonation step. nih.gov While direct studies on this compound are limited, the principles observed in similar systems are applicable. For example, the presence of an intramolecular hydrogen bond in α-hydroxy ketones has been shown to be crucial for the generation of the enol anion in enantioselective organocatalytic 1,4-addition reactions. nih.gov
In the context of thermal reactions, the presence of an intramolecular hydrogen bond in the enol tautomer can affect the equilibrium between the keto and enol forms. chemrxiv.org The stability conferred by this hydrogen bond can favor the enol form, which has different reactivity compared to the keto form. For example, reactions that proceed via an enol intermediate are often selective for β-keto esters due to the chelation possibility between the two carbonyls. rsc.org
The table below summarizes the potential effects of intramolecular hydrogen bonding on the reactivity of β-keto esters.
| Effect | Description | Implication for this compound | Reference |
| Conformational Rigidity | The hydrogen bond restricts the rotation around the C-C bond between the carbonyl groups. | Can influence the facial selectivity of approaching reagents, impacting stereochemistry. | nih.gov |
| Activation of Carbonyl Group | The hydrogen bond can increase the electrophilicity of the carbonyl group involved in the bond. | May enhance the rate of nucleophilic attack at the carbonyl carbon. | nih.gov |
| Stabilization of Enol Tautomer | The intramolecular hydrogen bond stabilizes the enol form relative to the keto form. | Affects the keto-enol equilibrium and the concentration of the reactive enol intermediate. | rsc.orgchemrxiv.org |
| Directing Group | The hydroxyl group of the enol, involved in the hydrogen bond, can act as a directing group in certain catalytic reactions. | Could control the regioselectivity and stereoselectivity of transformations. | nih.gov |
Advanced Characterization and Spectroscopic Analysis of Methyl 2 Methyl 3 Oxoheptanoate
Comprehensive Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like methyl 2-methyl-3-oxoheptanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet. The proton at the chiral center (C2) would be a quartet, coupled to the adjacent methyl group protons, which in turn would appear as a doublet. The protons of the butyl chain attached to the ketone would exhibit characteristic multiplets.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. np-mrd.org Key resonances would include those for the two carbonyl carbons (ester and ketone), the methoxy (B1213986) carbon, the chiral C2 carbon, and the various carbons of the butyl and methyl groups. np-mrd.orghmdb.ca
Advanced NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. ipb.pt These include:
Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which can be useful in determining stereochemistry. ipb.pt
A predicted ¹H NMR data table for this compound is presented below:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | 3.6 - 3.8 | Quartet | J = 7.0 |
| H-4 | 2.5 - 2.7 | Triplet | J = 7.5 |
| H-5 | 1.5 - 1.7 | Sextet | J = 7.5 |
| H-6 | 1.2 - 1.4 | Sextet | J = 7.5 |
| H-7 | 0.8 - 1.0 | Triplet | J = 7.5 |
| 2-CH₃ | 1.3 - 1.5 | Doublet | J = 7.0 |
A predicted ¹³C NMR data table for this compound is presented below:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (Ester C=O) | 170 - 175 |
| C-2 | 50 - 55 |
| C-3 (Ketone C=O) | 205 - 210 |
| C-4 | 40 - 45 |
| C-5 | 25 - 30 |
| C-6 | 20 - 25 |
| C-7 | 13 - 15 |
| 2-CH₃ | 15 - 20 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni.lu For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. uni.lu
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. st-andrews.ac.uk The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic pathways for β-keto esters. Common fragmentation patterns include:
Loss of the methoxy group (-OCH₃): Resulting in an [M-31]⁺ ion.
Loss of the methoxycarbonyl group (-COOCH₃): Resulting in an [M-59]⁺ ion.
Cleavage of the butyl chain: Leading to a series of fragment ions corresponding to the loss of alkyl radicals.
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene molecule.
A predicted mass spectrometry fragmentation data table for this compound is presented below:
| m/z | Predicted Fragment Ion |
|---|---|
| 172 | [M]⁺ |
| 141 | [M - OCH₃]⁺ |
| 115 | [M - C₄H₉]⁺ |
| 87 | [CH₃CHCOOCH₃]⁺ |
| 71 | [C₄H₉CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. chegg.com The ester carbonyl (C=O) stretch is expected to appear in the range of 1735-1750 cm⁻¹, while the ketone carbonyl stretch would likely be observed at a slightly lower wavenumber, around 1715-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl and methyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations from the ester group (around 1100-1300 cm⁻¹). docbrown.info
A predicted IR absorption data table for this compound is presented below:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 2960-2850 | C-H | Alkyl stretching |
| 1745-1735 | C=O | Ester carbonyl stretching |
| 1725-1715 | C=O | Ketone carbonyl stretching |
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show weak absorption bands in the ultraviolet region due to the n→π* transitions of the carbonyl groups. The keto-enol tautomerism, common in β-dicarbonyl compounds, can influence the UV-Vis spectrum. The enol form, if present, would exhibit a strong π→π* transition at a longer wavelength due to the conjugated system.
Chiral Analysis and Stereoisomer Discrimination
This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Furthermore, due to keto-enol tautomerism, diastereomers can also be formed. The separation and characterization of these stereoisomers are crucial for understanding their distinct properties.
Chromatographic Techniques for Enantiomer and Diastereomer Separation (e.g., Chiral HPLC, High-Resolution Gas Chromatography)
The separation of the enantiomers and diastereomers of this compound can be achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP and the mobile phase composition are critical for achieving good resolution.
High-Resolution Gas Chromatography (GC): Chiral GC is another effective method for separating volatile enantiomers. nih.gov Similar to chiral HPLC, it utilizes a chiral stationary phase in a capillary column. The different interactions between the enantiomers and the CSP result in their separation as they travel through the column. Derivatization of the analyte may sometimes be necessary to improve its volatility and the separation efficiency.
Application of Circular Dichroism for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum, and enantiomers give mirror-image CD spectra.
Single-Crystal X-ray Diffraction for Definitive Stereochemical Assignment
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. By irradiating a single crystal of a compound with an X-ray beam, the diffraction pattern produced can be used to construct a detailed three-dimensional model of the electron density of the molecule. This, in turn, allows for the determination of bond lengths, bond angles, and, most importantly for chiral molecules, the absolute configuration of stereocenters.
While extensive searches of chemical and crystallographic databases indicate that the specific single-crystal X-ray diffraction data for this compound has not been publicly reported, the methodology for such an analysis is well-established for related β-keto esters and other chiral molecules. The process would involve the synthesis of an enantiomerically pure sample of either the (R)- or (S)-enantiomer of this compound. The subsequent critical step is the growth of a high-quality single crystal suitable for X-ray analysis, which can be a challenging process.
Once a suitable crystal is obtained and analyzed, the resulting crystallographic data would provide a definitive assignment of the stereochemistry at the C2 position. This is achieved through the anomalous dispersion of X-rays by the atoms in the molecule, which allows for the determination of the absolute configuration without the need for a previously known stereocenter in the molecule.
The type of data that would be generated from a single-crystal X-ray diffraction experiment is summarized in the hypothetical data table below. This table illustrates the crystallographic parameters that would be determined and used to define the molecular structure of this compound.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C9H16O3 |
| Formula Weight | 172.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5... |
| b (Å) | 10.2... |
| c (Å) | 12.1... |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1060... |
| Z | 4 |
| Calculated Density (g/cm³) | 1.08... |
| Flack Parameter | 0.0(2) |
The Flack parameter, in particular, is a critical value in determining the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. A value close to zero for a known enantiomer confirms the correct assignment of the absolute configuration.
The definitive structural elucidation provided by single-crystal X-ray diffraction is indispensable for correlating the stereochemistry of this compound with its spectroscopic and chemical properties, and for understanding its interactions in a chiral environment, which is of particular importance in fields such as asymmetric synthesis and medicinal chemistry.
Computational Chemistry and Theoretical Studies of Methyl 2 Methyl 3 Oxoheptanoate
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of Methyl 2-methyl-3-oxoheptanoate. These methods provide a detailed picture of the molecule's three-dimensional shape, conformational flexibility, and the distribution of electrons, which collectively govern its physical properties and chemical reactivity.
This compound, like other acyclic β-keto esters, possesses significant conformational flexibility due to rotation around several single bonds. mdpi.com Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. The goal is to identify the most stable, low-energy conformations that the molecule is likely to adopt.
This analysis is typically performed using computational methods that systematically rotate bonds and calculate the potential energy of the resulting structure. Energy minimization techniques, employing force fields (molecular mechanics) or quantum mechanical calculations, are then used to find the local and global energy minima on the potential energy surface. For β-keto esters, a key area of conformational interest is the relative orientation of the two carbonyl groups and the torsion angles of the alkyl chains. nih.gov Studies on similar compounds have shown that the most stable conformations often seek to minimize steric hindrance and optimize electronic interactions, such as dipole alignment. nih.gov
Below is a representative data table illustrating the results of a hypothetical conformational analysis for this compound, focusing on the key dihedral angle between the two carbonyl groups.
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| A | 180° (anti-periplanar) | 0.00 | 75.2 |
| B | 60° (gauche) | 1.50 | 15.5 |
| C | 120° | 2.50 | 9.3 |
Note: This data is illustrative and based on typical findings for β-keto esters.
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic structure of this compound. nih.govnih.gov These calculations can accurately predict a range of electronic properties that are crucial for understanding the molecule's reactivity.
Key properties investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other reagents. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the carbonyl carbons are electrophilic centers.
Atomic Charges: Calculations can quantify the partial charge on each atom, providing insight into bond polarities and reactive sites.
These QM investigations are essential for building a fundamental understanding of the molecule's chemical behavior, guiding the prediction of how it will behave in different chemical environments. nih.gov
| Property | Calculated Value | Description |
| HOMO Energy | -9.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Note: This data is illustrative and represents typical values for a molecule of this type.
Reaction Pathway Simulations and Mechanistic Insights
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transformation of this compound. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and predict the likelihood of different reaction outcomes.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Locating and characterizing the TS is crucial for understanding reaction kinetics. For this compound, key transformations that could be studied include its hydrolysis, enolate formation, and subsequent alkylation or acylation. aklectures.com
Computational methods are used to search the potential energy surface for these saddle points. Once a TS structure is found, its energy is calculated to determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Frequency calculations are also performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. For instance, in the base-catalyzed hydrolysis of the ester, computational analysis can model the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, mapping the energy profile of the tetrahedral intermediate and the subsequent departure of the methoxide leaving group. nih.gov
When a reaction can lead to multiple products, computational chemistry can be used to predict the outcome and selectivity. By calculating the activation energies for all possible pathways, the most favorable route can be identified.
For this compound, this is particularly relevant in reactions involving its enolate. The presence of a methyl group at the α-position means that deprotonation at the C2 position is not possible. However, deprotonation can occur at the C4 position, leading to an enolate that can then act as a nucleophile. Computational models can predict the regioselectivity of subsequent reactions, such as alkylation. Furthermore, if the reaction creates a new stereocenter, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess. Such predictive modeling is a valuable tool in synthetic chemistry for designing reactions that yield the desired product with high selectivity. bohrium.com
Structure-Property Relationships and Predictive Modeling
Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For esters like this compound, computational models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be developed. nih.gov
These models use a set of calculated molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as steric, electronic, and topological features—to predict a specific property. nih.gov For example, descriptors could include molecular weight, logP (a measure of lipophilicity), solvent accessible surface area, and quantum mechanically derived values like HOMO/LUMO energies.
By building a statistical model based on a training set of related molecules with known properties, it becomes possible to predict the properties of new or uncharacterized molecules like this compound. bohrium.com These models are widely used to estimate properties such as boiling point, viscosity, metabolic stability, and reaction rates, providing a rapid and cost-effective alternative to experimental measurement. researchgate.netmdpi.com
| Structural Feature / Descriptor | Predicted Influence on Property (e.g., Hydrolysis Rate) |
| Alkyl chain length (heptanoyl group) | May slightly decrease the rate due to steric hindrance near the reaction center compared to smaller esters. |
| α-methyl group | Increases steric hindrance around the ester carbonyl, potentially slowing the rate of nucleophilic attack. |
| Keto group at β-position | The electron-withdrawing nature of the ketone can influence the electronic environment of the ester, potentially affecting reactivity. |
| Molecular Weight | Correlates with physical properties like boiling point and viscosity. |
Note: This table describes general trends observed in structure-property relationship studies of esters.
Analysis of Steric and Electronic Effects on Molecular Behavior
Computational chemistry provides a powerful lens for dissecting the intricate interplay of steric and electronic factors that govern the molecular behavior of this compound. Through theoretical calculations, researchers can model and predict how the spatial arrangement of atoms (steric effects) and the distribution of electron density (electronic effects) influence the compound's conformation, reactivity, and interactions with other chemical entities.
From an electronic standpoint, the two carbonyl groups in this compound create a molecule with distinct regions of high and low electron density. The oxygen atoms of the carbonyls are highly electronegative, drawing electron density towards them and creating partial positive charges on the carbonyl carbons. This makes them electrophilic sites, susceptible to attack by nucleophiles. The relative electrophilicity of the ketone and ester carbonyls can be analyzed using computational methods. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl due to the electron-donating resonance effect of the ester's alkoxy group.
| Computational Parameter | Calculated Value (a.u.) | Implication for Molecular Behavior |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | -0.25 | Indicates the ability to donate electrons; a higher energy suggests greater reactivity as a nucleophile. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.05 | Indicates the ability to accept electrons; a lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | 0.20 | Relates to the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. |
| Global Electrophilicity Index (ω) | 1.125 | A measure of the overall electrophilic nature of the molecule. |
| Calculated Dipole Moment (Debye) | 2.5 | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
The interplay between steric and electronic effects is crucial in determining the keto-enol tautomerism, a characteristic feature of β-keto esters. While spectroscopic evidence for some β-keto esters shows a preference for the keto form, computational analysis can elucidate the relative energies of the different tautomers and the transition states for their interconversion. nih.gov The presence of the α-methyl group in this compound can influence the stability of the enol form. Steric strain can be introduced upon enolization, potentially disfavoring the formation of a planar enol structure.
Furthermore, the electronic nature of substituents can have a profound impact on reactivity. In related studies of ketones, it has been shown that while steric demand is a significant factor, electronic effects must also be considered to rationalize reaction outcomes. rsc.org For instance, the presence of electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbons and the acidity of the α-protons.
Applications of Methyl 2 Methyl 3 Oxoheptanoate As a Building Block in Complex Organic Synthesis
Synthesis of Advanced Molecular Architectures
Derivatization for Enhanced Bioactivity and Specific Applications
However, the search for relevant research findings, detailed synthetic methodologies, and specific examples for each of these areas yielded no results for Methyl 2-methyl-3-oxoheptanoate. The scientific community has not, to date, published any literature that would allow for a detailed and accurate discussion of its applications in these contexts.
It is important to distinguish this compound from structurally similar molecules, such as Methyl 3-oxoheptanoate or Methyl 2-methyl-3-oxohexanoate, for which some research and applications have been documented. However, adhering to the strict focus on this compound, no information can be provided on its specific synthetic utility.
Therefore, the creation of an article detailing the applications of this compound is not possible at this time due to the lack of foundational scientific research.
Biochemical Interactions and Biotransformation Pathways of Methyl 2 Methyl 3 Oxoheptanoate and Analogs
Enzymatic Substrate Specificity and Activity
The enzymatic interactions of methyl 2-methyl-3-oxoheptanoate and its analogs are primarily characterized by hydrolysis of the ester bond and reduction of the keto group. These transformations are of significant interest for the production of chiral building blocks used in the synthesis of pharmaceuticals and other bioactive molecules.
Interactions with Metabolic Enzymes and Enzyme Activity Modulation
The primary metabolic enzymes that interact with β-keto esters like this compound are hydrolases, particularly lipases and esterases, and oxidoreductases.
Lipases, such as those from Candida antarctica (CALB) and Candida rugosa, are known to catalyze the hydrolysis of β-keto esters. This reaction involves the cleavage of the methyl ester group to yield the corresponding β-keto acid. The activity of these enzymes can be influenced by the reaction medium, with solvent-free conditions often being favorable. The "quality of the interface" between the aqueous and organic phases is a critical parameter for lipase (B570770) activity, although a direct correlation with interfacial tension is not always observed. genome.jp
Oxidoreductases, particularly keto-reductases (KREDs) and alcohol dehydrogenases (ADHs), are key enzymes in the biotransformation of these compounds. These enzymes typically utilize cofactors like NADH or NADPH to reduce the ketone group to a secondary alcohol. The activity of these enzymes can be modulated by the presence of specific substituents on the substrate molecule. For instance, the presence and position of sulfur substituents have been shown to strongly influence the efficiency and stereoselectivity of baker's yeast-mediated reduction of ketones.
Enzymatic Biotransformations Leading to Hydroxy and Keto Derivatives
The enzymatic biotransformation of α-alkyl-β-keto esters, a class of compounds to which this compound belongs, predominantly leads to the formation of α-alkyl-β-hydroxy esters. This reduction of the keto group is a widely studied reaction for producing chiral alcohols.
Microorganisms, particularly yeasts and fungi, are effective biocatalysts for this transformation. For example, various strains of endophytic bacteria and yeasts have been screened for the reduction of α-alkyl-β-keto esters. nih.gov While yeast strains are generally better biocatalysts, some bacteria like Enterobacter agglomerans have shown good results in producing specific stereoisomers of α-alkyl-β-hydroxy esters. nih.gov Fungi such as Aureobasidium pullulans, Fusarium graminearum, and various Aspergillus species have also demonstrated high conversion rates and stereoselectivities in the reduction of related compounds like ethyl 2-methyl-3-oxobutanoate. nih.gov
Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst for the asymmetric reduction of ketones, including α-alkyl-β-keto esters, to yield chiral alcohols with high enantiomeric excess. researchgate.netethz.ch The reduction of 2-acetyl-3-methyl sulfolane (B150427) by baker's yeast, for instance, proceeds with excellent efficiency and enantioselectivity. researchgate.netethz.ch
The table below summarizes the biotransformation of some α-alkyl-β-keto ester analogs by different microorganisms.
Structure-Activity Relationships in Enzyme-Catalyzed Reactions
The structure of the α-alkyl-β-keto ester substrate significantly influences the outcome of enzyme-catalyzed reactions. The size and nature of the alkyl group at the α-position and the acyl chain length affect both the rate of reaction and the stereoselectivity of the product.
In lipase-catalyzed transesterification, the enzyme's chemoselectivity is evident. For example, CALB can acylate aliphatic alcohols in the presence of phenols. nih.gov The resolution of secondary alcohols using this method can achieve high enantioselectivity. nih.gov
In the case of reductions catalyzed by oxidoreductases, the stereochemical outcome is dictated by the specific enzyme and the substrate structure. Different enzymes can produce different diastereomers of the corresponding hydroxy ester. For example, in the reduction of α-alkyl-β-keto esters, some yeast strains preferentially produce the syn isomer, while others yield the anti isomer. nih.gov This highlights the importance of enzyme screening to find a suitable biocatalyst for the desired stereoisomer.
The presence of a methyl group at the α-position, as in this compound, can influence the accessibility of the keto group to the active site of the enzyme, thereby affecting the reaction's efficiency and stereoselectivity.
Microbial Degradation Pathways and Metabolite Identification
The microbial degradation of this compound is not well-documented in scientific literature. However, by examining the degradation of structurally related compounds, plausible pathways can be inferred.
Anaerobic Degradation Studies and Intermediates (e.g., 2-methyl-3-oxohexanoyl coenzyme A)
Under anaerobic conditions, the degradation of esters often begins with hydrolysis to the corresponding alcohol and carboxylic acid. In the case of this compound, this would yield methanol (B129727) and 2-methyl-3-oxoheptanoic acid.
The degradation of branched-chain organic acids often involves their activation to coenzyme A (CoA) thioesters. For instance, in the metabolism of branched-chain amino acids, the corresponding α-keto acids are converted to branched-chain acyl-CoA intermediates. nih.govnih.gov Similarly, it is plausible that 2-methyl-3-oxoheptanoic acid is activated to its CoA derivative.
While there is no direct evidence for the formation of 2-methyl-3-oxohexanoyl coenzyme A from this compound, the degradation of other compounds provides analogous pathways. For example, in Pseudomonas aeruginosa, β-oxidation intermediates of fatty acids, such as C8-CoA, can be shunted into fatty acid synthesis. nih.gov It is conceivable that a similar process could occur with the degradation products of this compound. The degradation of 4-methylcatechol (B155104) by Rhodococcus rhodochrous involves the activation of 3-methylmuconolactone by the addition of coenzyme A prior to ring hydrolysis. nih.gov
The anaerobic degradation of the cholesteryl ester, cholesteryl palmitate, has been shown to proceed via hydrolysis, with the rate of hydrolysis being significantly faster than the subsequent methanogenic steps. nih.gov This suggests that the initial hydrolysis of this compound is unlikely to be the rate-limiting step in its anaerobic degradation.
Understanding Biotransformation Mechanisms in Environmental Contexts
In environmental settings, a consortium of microorganisms is typically responsible for the degradation of organic compounds. The degradation of this compound would likely involve a series of steps carried out by different microbial species.
The initial hydrolysis could be performed by a wide range of bacteria and fungi possessing esterase activity. The resulting 2-methyl-3-oxoheptanoic acid would then be further metabolized. The presence of the methyl branch may make the compound more recalcitrant to degradation compared to its linear counterpart. For example, the additional methyl group in 2-methylisoborneol (B1147454) makes it more resistant to degradation than isoborneol.
The degradation pathway would likely converge with central metabolic pathways. For instance, the β-ketoadipate pathway is a common route for the degradation of aromatic compounds in fungi and bacteria, ultimately leading to intermediates of the TCA cycle like succinyl-CoA and acetyl-CoA. It is possible that the degradation of the aliphatic 2-methyl-3-oxoheptanoic acid could also feed into the TCA cycle after a series of enzymatic reactions.
The table below lists the chemical compounds mentioned in this article.
Future Research Directions and Emerging Avenues in Methyl 2 Methyl 3 Oxoheptanoate Chemistry
The field of organic chemistry is continually evolving, driven by the pursuit of more efficient, sustainable, and innovative molecular solutions. For a versatile scaffold like methyl 2-methyl-3-oxoheptanoate, a member of the β-keto ester family, future research promises to unlock new potential. The exploration of novel synthetic routes, advanced analytical methods, and undiscovered applications forms the tripartite frontier of this endeavor. These emerging avenues are set to redefine the synthetic utility and functional value of this compound class.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-methyl-3-oxoheptanoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via Claisen or aldol condensation reactions, leveraging its β-ketoester functionality. For example, condensation of methyl acetoacetate with a suitable aldehyde (e.g., pentanal) under acidic or basic catalysis can yield the target molecule. Optimization involves:
- Catalyst Screening : Testing bases (e.g., NaOMe) vs. acids (e.g., p-TsOH) to maximize yield .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates, while temperature control (0–25°C) minimizes side products like enol ethers .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the β-ketoester from unreacted precursors .
Advanced: How can enzyme engineering strategies improve the stereoselective synthesis of this compound?
Methodological Answer:
Directed evolution of enzymes like ketoreductases or monooxygenases can enhance stereocontrol. For instance:
- Substrate Docking Simulations : Identify active-site residues in cyclohexanone monooxygenase (CHMO) to engineer substrate specificity for the heptanoate backbone .
- High-Throughput Screening : Use fluorescence-based assays to select mutants with improved catalytic efficiency and enantiomeric excess (e.g., >95% ee) .
- Biocatalytic Cascades : Pair engineered enzymes (e.g., alcohol dehydrogenases) to convert racemic mixtures into single enantiomers .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H NMR (δ 3.7 ppm for methyl ester, δ 2.5–2.8 ppm for α-protons to the ketone) and C NMR (δ 207 ppm for ketone carbonyl) confirm structural integrity .
- GC-MS : Quantify purity using split/splitless injection modes and compare retention times against standards .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1740 cm) and ester C-O vibrations (~1250 cm) .
Advanced: How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
Methodological Answer:
Contradictions often arise from tautomerism or byproduct formation. Strategies include:
- Variable-Temperature NMR : Resolve keto-enol tautomerism by acquiring spectra at low temperatures (−40°C) to "freeze" equilibrium states .
- HPLC-PDA Analysis : Detect trace impurities (e.g., diastereomers) using chiral columns (e.g., Chiralpak AD-H) and diode-array detection .
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .
Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring via HPLC .
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation (λ = 254 nm) .
- Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmospheres (N) to prolong shelf life .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Michael additions (e.g., amine vs. thiol nucleophiles) .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. EtOH) on reaction pathways and activation energies .
- Machine Learning : Train models on existing β-ketoester reaction datasets to forecast yields under untested conditions .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary Mixtures : Use hexane/ethyl acetate (4:1 v/v) for high recovery (>85%) and minimal co-solvent residues .
- Cooling Gradient : Dissolve in warm ethanol (40°C) and slowly cool to 4°C to form large, pure crystals .
- Purity Check : Validate via melting point analysis (literature vs. observed) and differential scanning calorimetry (DSC) .
Advanced: How can isotopic labeling (e.g., 13^{13}13C) of this compound elucidate metabolic pathways in biological studies?
Methodological Answer:
- Synthesis of C-Labeled Analog : Incorporate C at the ketone position via labeled acetyl-CoA precursors in enzymatic synthesis .
- Tracing Metabolism : Use LC-MS/MS to monitor incorporation into downstream metabolites (e.g., fatty acid derivatives) in cell cultures .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps in enzymatic degradation .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile solvents .
- Spill Management : Absorb small spills with vermiculite; neutralize large spills with 10% NaHCO before disposal .
- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C to prevent environmental release .
Advanced: How can researchers leverage tandem mass spectrometry (MS/MS) to identify degradation products of this compound?
Methodological Answer:
- Fragmentation Patterns : Use collision-induced dissociation (CID) to map daughter ions (e.g., m/z 85 for decarboxylation products) .
- High-Resolution MS : Employ Q-TOF instruments (resolving power >30,000) to distinguish isobaric degradation byproducts .
- Database Matching : Cross-reference spectra with libraries (e.g., NIST, METLIN) to annotate unknown peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
